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Acid Brown 5

Cat. No.: B12383783
M. Wt: 620.6 g/mol
InChI Key: UZAJXKAPLQJTPL-UHFFFAOYSA-L
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Description

Contextualization within Azo Dye Chemistry and Industrial Relevance

Acid Brown 5 is a synthetic organic compound classified as a double azo dye. worlddyevariety.com Azo dyes represent the largest and most versatile class of organic dyestuffs, characterized by the presence of one or more azo groups (-N=N-) that connect aromatic rings. jchemrev.comsensientpharma.comresearchgate.net The color of these compounds is a direct result of the azo group and the associated chromophores and auxochromes in their molecular structure. jchemrev.com The synthesis of azo dyes is typically a two-step process involving the diazotization of a primary aromatic amine, followed by a coupling reaction with a suitable coupling component, such as a phenol (B47542) or an amine derivative. jchemrev.comdyespigments.net This straightforward and cost-effective synthesis allows for a vast array of colors and chemical properties, making azo dyes a mainstay in numerous industries. sensientpharma.com

Within this large family, this compound belongs to the sub-category of acid dyes. Acid dyes are anionic and water-soluble, a characteristic imparted by the presence of acidic groups like sulfonic acid (-SO3H) in their structure, often in the form of a sodium salt (-SO3Na). china-dyestuff.commeghadyes.com Their primary application is in the dyeing of protein fibers such as wool and silk, as well as synthetic fibers like polyamides (nylon) and modified acrylics, from acidic or neutral dye baths. meghadyes.comontosight.ai

The industrial relevance of this compound stems from its utility in coloring materials that require good fastness properties. It is specifically used in the textile, leather, and paper industries. ontosight.aicolorantsgroup.com Its red-light brown hue and solubility in water make it a practical choice for these applications. worlddyevariety.comcolorantsgroup.com The commercial success of azo dyes, including this compound, is attributed to their vibrant colors, ease of application, and relatively low production costs.

Historical Perspectives on Acid Brown Dye Research and Development

The history of this compound is intrinsically linked to the broader history of synthetic dyes, which began in the mid-19th century. The discovery of diazo compounds around 1858 is considered a foundational moment in modern organic chemistry, paving the way for the development of azo dyes. jchemrev.com The first commercial azo dye, Congo Red, was introduced in 1884. dyespigments.net

The development of acid dyes followed a similar timeline. The earliest examples, triarylmethane acid dyes, appeared in 1868, though they suffered from poor fastness. china-dyestuff.comcolorfuldyes.com A significant milestone occurred in 1877 with the synthesis of Acid Red A, the first acid dye specifically developed for wool dyeing, which established a basic chemical structure for this class. china-dyestuff.comcolorfuldyes.com The invention of acid dyes with anthraquinone (B42736) structures after 1890 further expanded the available color palette and improved dye properties. colorfuldyes.com Over the years, hundreds of acid dyes have been developed and are now widely used for dyeing wool, silk, and nylon. china-dyestuff.com While specific historical records detailing the initial synthesis and development of this compound are not prominently documented, its creation falls within this overarching period of innovation in azo and acid dye chemistry.

Current Research Landscape and Emerging Challenges for this compound

The contemporary research landscape for azo dyes, including this compound, is heavily influenced by environmental and sustainability concerns. A significant challenge is the environmental pollution caused by dye-containing industrial wastewater. nih.gov It is estimated that a portion of the dye used in textile processing is not fixed to the fibers and is released into effluents. nih.gov The presence of these dyes in water bodies can decrease the penetration of sunlight, which in turn affects photosynthesis and aquatic ecosystems. nih.govdoi.org

A primary challenge associated with azo dyes is their resistance to biodegradation due to their complex chemical structures. nih.govdoi.org Furthermore, under certain anaerobic conditions, the azo linkage can be cleaved to form potentially carcinogenic aromatic amines. researchgate.netnih.gov This has led to regulations restricting the use of certain azo dyes that can break down into harmful amines.

Current research efforts are largely focused on addressing these challenges. A major area of investigation is the development of effective methods for the degradation and removal of azo dyes from wastewater. researchgate.net Techniques being explored include advanced oxidation processes (AOPs), such as Fenton-like reactions which use hydroxyl radicals to break down the dye molecules, and biological methods using microorganisms that can produce enzymes like azoreductase to decolorize and degrade the dyes. nih.govijche.comacs.org Studies on the degradation of dyes with similar structures, such as Reactive Black 5 and Acid Orange 7, provide insights into potential pathways for breaking down this compound into simpler, less harmful compounds. nih.govijche.com

Other research challenges are more general to the field of chemical research, including the need for more efficient experimental designs, overcoming difficulties in scaling laboratory results to industrial production, and managing the large datasets generated by modern analytical techniques. covasyn.com The search for more eco-friendly and sustainable colorants continues to be a driving force in the field, pushing research towards novel dye structures and processes with a reduced environmental footprint. nih.govnih.gov

Data Tables

Table 1: Chemical Identification and Properties of this compound

Property Value Source
C.I. Name This compound worlddyevariety.com
C.I. Number 20095 worlddyevariety.comcolorantsgroup.com
CAS Number 5850-05-5 worlddyevariety.comcolorantsgroup.com
Chemical Class Double Azo Dye worlddyevariety.comcolorantsgroup.com
Molecular Formula C₂₆H₁₈N₄Na₂O₆S₂ worlddyevariety.com
Molecular Weight 570.55 g/mol worlddyevariety.com
Physical Appearance Brown Powder colorantsgroup.com
Hue Reddish Brown worlddyevariety.comcolorantsgroup.com

| Solubility | Soluble in water | worlddyevariety.comcolorantsgroup.com |

Table 2: Chemical Compounds Mentioned in this Article

Compound Name Chemical Class / Type
This compound Azo Dye
Acid Orange 7 Azo Dye
Acid Red A Azo Dye
Aniline Aromatic Amine
Anthraquinone Aromatic Ketone
Benzene-1,3-diamine Aromatic Amine
Congo Red Azo Dye
4-Aminonaphthalene-1-sulfonic acid Aromatic Sulfonic Acid
Reactive Black 5 Azo Dye

Structure

2D Structure

Chemical Structure Depiction
molecular formula C26H18N6Na2O6S2 B12383783 Acid Brown 5

3D Structure of Parent

Interactive Chemical Structure Model





Properties

Molecular Formula

C26H18N6Na2O6S2

Molecular Weight

620.6 g/mol

IUPAC Name

disodium;4-[[2,4-diamino-5-[(4-sulfonatonaphthalen-1-yl)diazenyl]phenyl]diazenyl]naphthalene-1-sulfonate

InChI

InChI=1S/C26H20N6O6S2.2Na/c27-19-13-20(28)24(32-30-22-10-12-26(40(36,37)38)18-8-4-2-6-16(18)22)14-23(19)31-29-21-9-11-25(39(33,34)35)17-7-3-1-5-15(17)21;;/h1-14H,27-28H2,(H,33,34,35)(H,36,37,38);;/q;2*+1/p-2

InChI Key

UZAJXKAPLQJTPL-UHFFFAOYSA-L

Canonical SMILES

C1=CC=C2C(=C1)C(=CC=C2S(=O)(=O)[O-])N=NC3=CC(=C(C=C3N)N)N=NC4=CC=C(C5=CC=CC=C54)S(=O)(=O)[O-].[Na+].[Na+]

Origin of Product

United States

Synthetic Methodologies and Chemical Derivatization of Acid Brown 5

Advanced Approaches to Azo Coupling Reactions for Acid Brown 5 Synthesis

The synthesis of azo dyes like this compound is a two-stage process: diazotization followed by azo coupling. jchemrev.comlongdom.org The efficiency and outcome of this synthesis are highly dependent on the precise control of reaction conditions.

Diazotization involves the transformation of a primary aromatic amine, in this case, 4-Aminonaphthalene-1-sulfonic acid, into a diazonium salt. This reaction is typically carried out by treating the amine with sodium nitrite (B80452) in an acidic medium, such as hydrochloric or sulfuric acid, at low temperatures (0–5 °C) to prevent the decomposition of the unstable diazonium salt. jchemrev.comekb.eg The acidic environment is crucial as it generates the effective diazotizing agent, which can be nitrous acid, nitrogen trioxide, or the nitrosyl cation, depending on the acid's strength. Kinetic studies on analogous compounds like sulfanilic acid have shown that the presence of nucleophiles such as chloride and bromide ions can catalyze the diazotization process. dur.ac.uk

The second stage, azo coupling, is an electrophilic aromatic substitution reaction where the diazonium salt acts as the electrophile and attacks an electron-rich coupling component, such as Benzene-1,3-diamine. jchemrev.comresearchgate.net The reactivity of the coupling component is paramount, and the reaction is highly pH-dependent. knick-international.com For amines, the coupling reaction generally occurs in neutral to weakly alkaline conditions. researchgate.net

The yield and purity of azo dyes are critically influenced by several key parameters. knick-international.com Optimization of these factors is essential for efficient industrial synthesis.

Temperature: Low temperatures, typically between 0°C and 5°C, are vital during diazotization to ensure the stability of the diazonium salt, which readily decomposes at higher temperatures. ekb.eg

pH: The pH of the reaction medium must be carefully controlled throughout the synthesis. Diazotization of aromatic amines requires a strong acidic medium (pH ~1) to generate the nitrosating agent. knick-international.com Conversely, the coupling step's optimal pH depends on the coupling component. For coupling with aromatic amines like Benzene-1,3-diamine, a slightly acidic to neutral pH is often preferred to ensure sufficient concentration of the free amine for the reaction to proceed. researchgate.netuctm.edu

Reaction Time: The duration of both the diazotization and coupling stages must be sufficient to ensure the reaction goes to completion. This can be monitored using techniques like thin-layer chromatography (TLC). uctm.eduscielo.org.mx

Concentration Ratios: The stoichiometry of the reactants, including the amine, sodium nitrite, acid, and coupling component, must be precise to maximize yield and minimize the formation of by-products. worlddyevariety.com

Table 1: General Effects of Synthesis Parameter Variations on Azo Dye Production

Parameter Condition General Effect on Yield and Purity Rationale
Temperature Too High (> 5°C) Decreased Yield Decomposition of the unstable diazonium salt. ekb.eg
Optimal (0-5°C) Maximized Yield Ensures stability of the diazonium salt intermediate. ekb.eg
pH (Diazotization) Too High Incomplete Reaction Insufficient formation of the active diazotizing agent (NO+).
Optimal (Strongly Acidic) Efficient Diazotization Promotes the formation of the nitrosyl cation for reaction. knick-international.com
pH (Coupling) Varies by Component Optimized Yield Balances the concentration of the active diazonium ion and the reactive form of the coupling agent. researchgate.netscielo.org.mx
Reaction Time Too Short Lower Yield Incomplete conversion of reactants. scielo.org.mx
Too Long Potential for Byproducts Increased chance of side reactions or product degradation.
Concentration Incorrect Stoichiometry Lower Yield, Impurities Unreacted starting materials or formation of undesired side products. worlddyevariety.com

Functionalization and Modification of this compound Derivatives for Enhanced Properties

The basic structure of this compound can be chemically modified to create derivatives with improved characteristics, such as enhanced fastness properties or different shades.

Research into analogous azo dyes has shown that metallization can be achieved by treating the synthesized dye with a metal salt, such as FeSO₄·7H₂O or CuSO₄·5H₂O, under controlled temperature and pH. scielo.org.mxsamipubco.com The resulting metal-complex dyes often exhibit different colors and improved stability. For example, the complexation of an orange azo dye with iron(II) resulted in a brown complex. journalcps.com Studies on various azo ligands have demonstrated that metal complexation, often in a 1:2 metal-to-ligand ratio, leads to dyes with superior fastness properties on substrates like leather and nylon. samipubco.comresearchgate.netresearchgate.net Iron complexes, in particular, have been investigated as potentially more environmentally friendly alternatives to chromium-based dyes. researchgate.netsdc.org.uk

Table 2: Impact of Metallization on Azo Dye Properties (Based on Analogous Dyes)

Metal Ion Typical Resulting Color Impact on Fastness Reference
Iron (Fe) Brown, Black Improved light and wash fastness. researchgate.net journalcps.comresearchgate.netsdc.org.uk
Copper (Cu) Varies, shift in absorption Enhanced stability and fastness. scielo.org.mxiiardjournals.org
Chromium (Cr) Varies, often duller shades Excellent light and wash fastness. researchgate.net textilelearner.netresearchgate.net
Cobalt (Co) Varies Improved fastness properties. scielo.org.mxiiardjournals.org
Nickel (Ni) Varies Improved fastness properties. scielo.org.mx

Novel acid dyes can be synthesized by altering the core structure of a parent dye. This involves using different starting materials or introducing new functional groups. For instance, novel azo dyes have been created by coupling diazotized amines with various heterocyclic compounds, such as those containing quinolone or thiazole (B1198619) moieties. rsc.org These modifications aim to introduce or enhance specific properties. The synthesis of new azo Schiff base derivatives has also been explored, yielding dyes with a range of colors from beige to reddish-brown and satisfactory dyeing performance. acs.org By strategically selecting different diazo components and coupling partners, a vast library of novel acid dyes with unique shades and properties can be developed. researchgate.netsphinxsai.com

Green Chemistry Principles in this compound Synthesis Research

Traditional azo dye synthesis often involves hazardous acids and solvents, prompting research into more environmentally friendly methods. digitellinc.comrsc.org Green chemistry approaches aim to reduce waste, use less toxic reagents, and improve energy efficiency.

One innovative approach involves replacing strong mineral acids like HCl with biodegradable alternatives such as alginic acid, a polysaccharide derived from brown algae. digitellinc.com Studies have shown that diazotization can be successfully performed using alginic acid, which can also be recycled, thus offering a more sustainable synthetic route. digitellinc.com Another green technique is the use of solvent-free "grindstone" chemistry, where reactions are carried out by grinding the reactants together at room temperature. longdom.orgresearchgate.net This method has been successfully applied to azo dye synthesis using a reusable magnetic solid acid catalyst, avoiding the need for toxic solvents and low-temperature conditions. rsc.org Furthermore, developing one-pot synthesis methods where diazotization and coupling occur in a single vessel can streamline the process, reduce waste, and allow for the recycling of wastewater. rsc.org

Environmental Remediation and Degradation Pathways of Acid Brown 5

Advanced Oxidation Processes (AOPs) for Acid Brown 5 Decolorization and Mineralization

Advanced Oxidation Processes (AOPs) are a class of water treatment procedures designed to remove organic and inorganic contaminants. ijcce.ac.ir These methods are characterized by the in-situ generation of highly reactive oxygen species, primarily the hydroxyl radical (•OH), which are powerful oxidizing agents capable of degrading a wide range of pollutants. ijcce.ac.irresearchgate.net AOPs can be broadly categorized into photochemical and non-photochemical processes and include techniques like ozonation, Fenton processes, photocatalytic degradation, and electrochemical oxidation. ijcce.ac.ir The primary goal of AOPs is the mineralization of pollutants into simpler, less harmful substances like carbon dioxide and water. rsc.org

Photocatalytic Degradation of Acid Brown Dyes

Photocatalytic degradation has emerged as a sustainable and energy-efficient method for treating dye-contaminated wastewater. nih.gov This process involves the use of a semiconductor photocatalyst which, upon absorption of light, generates electron-hole pairs that lead to the formation of reactive oxygen species responsible for the degradation of dye molecules. researchgate.net

The efficiency of photocatalytic degradation is heavily dependent on the properties of the photocatalyst. Consequently, significant research has been dedicated to developing novel and modified photocatalytic materials.

ZnS/Chitosan (B1678972) Composites: A notable development is the fabrication of zinc sulfide/chitosan (ZnS/chitosan) composites. researchgate.netresearchgate.net These composites have shown high efficiency in the photodegradation of dyes like Acid Brown 5G. researchgate.netresearchgate.net Characterization using techniques such as Fourier-transform infrared spectroscopy (FT-IR), X-ray diffraction (XRD), and transmission electron microscopy (TEM) has confirmed the successful synthesis and structure of these composites. researchgate.net The incorporation of chitosan with ZnS nanoparticles enhances the photocatalytic activity, leading to superior degradation performance compared to using ZnS or chitosan alone. researchgate.net

TiO2-based Materials: Titanium dioxide (TiO2) is a widely studied photocatalyst due to its stability, non-toxicity, and cost-effectiveness. academie-sciences.fr However, its efficiency is sometimes limited. To overcome this, researchers have explored modifications such as doping with metals like palladium or supporting it on materials like alumina (B75360) beads. academie-sciences.frresearchgate.net For instance, palladium-doped TiO2 has demonstrated improved photoactivity in the degradation of organic pollutants. academie-sciences.fr Similarly, TiO2 supported on alumina beads has shown enhanced degradation of Acid Brown 14, attributed to the high adsorption capacity of the alumina support. researchgate.net

The development of these novel photocatalysts represents a significant step towards more efficient and practical applications of photocatalysis for dye wastewater treatment.

Understanding the kinetics and mechanisms of photocatalytic degradation is crucial for optimizing the process.

Kinetic Models: The degradation of many dyes, including Acid Brown 98 and Acid Brown 83, has been found to follow pseudo-first-order kinetics. unesp.brmdpi.com This model suggests that the rate of degradation is directly proportional to the concentration of the dye. mdpi.com The Langmuir-Hinshelwood model is also frequently used to describe the kinetics of photocatalytic reactions, providing insights into the relationship between the reaction rate and the adsorption of the dye on the catalyst surface. acs.org

Reaction Mechanisms: The degradation process is primarily driven by the action of highly reactive hydroxyl radicals (•OH). ripublication.comijcce.ac.ir These radicals are generated on the surface of the photocatalyst upon irradiation and subsequently attack the dye molecules, leading to their breakdown. The involvement of hydroxyl radicals has been confirmed through experiments where the addition of radical scavengers, like ethanol, inhibits the degradation process. ijcce.ac.ir The degradation pathway often involves the breakdown of the complex dye structure into smaller, less colored intermediates, and ultimately, mineralization to CO2, H2O, and inorganic salts. ripublication.com

A detailed kinetic and mechanistic understanding allows for the prediction of degradation rates and the design of more effective photocatalytic systems.

The efficiency of photocatalytic degradation is influenced by several operational parameters.

Initial Dye Concentration: The initial concentration of the dye significantly affects the degradation rate. Generally, the degradation efficiency decreases as the initial dye concentration increases. researchgate.netscirp.org This is because at higher concentrations, more dye molecules are adsorbed on the catalyst surface, which can block the light from reaching the catalyst and reduce the generation of reactive radicals. researchgate.net

Catalyst Loading: The amount of photocatalyst used, or catalyst loading, is another critical factor. Increasing the catalyst dosage generally enhances the degradation rate up to an optimal point, beyond which the efficiency may decrease due to increased turbidity and light scattering. researchgate.net

pH: The pH of the solution plays a crucial role by influencing the surface charge of the photocatalyst and the ionization state of the dye molecule. For many acid dyes, including Acid Brown 14, an acidic pH is more favorable for degradation. researchgate.netscirp.org This is often attributed to the enhanced adsorption of the anionic dye onto the positively charged catalyst surface at low pH.

Temperature: Temperature can also impact the reaction rate. While photocatalysis can occur at ambient temperature, an increase in temperature can sometimes enhance the degradation rate, although the effect is generally less pronounced compared to other parameters. researchgate.net

Below is an interactive data table summarizing the optimal conditions found in various studies for the photocatalytic degradation of different dyes.

DyeCatalystOptimal pHOptimal Catalyst DoseOptimal Initial ConcentrationDegradation Efficiency (%)Reference
Acid Brown 5GZnS/chitosan7.540 mg40 mg/L97.38 researchgate.net
Acid Black 2BNGZnS/chitosan7.540 mg40 mg/L99.32 researchgate.net
Acid Brown 14TiO2/AluminaAcidicNot SpecifiedNot Specified~100 researchgate.net
Reactive Yellow 145TiO23Not Specified5 mg/L>90 scirp.org
Acid Red 97TiO2Higher pHNot a significant factorLower concentrationsNot Specified nih.gov
Acid Orange 61TiO2Higher pHNot a significant factorLower concentrationsNot Specified nih.gov
Acid Brown 425TiO2Higher pHNot a significant factorLower concentrationsNot Specified nih.gov

Electrochemical Degradation of Acid Brown Dyes

Electrochemical degradation is another effective AOP for the treatment of dye-containing wastewater. researchgate.net This method involves the use of an electric current to drive oxidation and reduction reactions that break down pollutants. ripublication.com

Anode Material Development and Electrochemical Reactor Design (e.g., Ti/Ru-Ti Oxide Anodes, Boron-Doped Diamond Electrodes)

The choice of anode material is critical to the efficiency and cost-effectiveness of the electrochemical degradation process.

Ti/Ru-Ti Oxide Anodes: Dimensionally Stable Anodes (DSAs), such as titanium anodes coated with ruthenium-titanium oxide (Ti/RuO2-TiO2), are widely used due to their high catalytic activity, stability, and long service life. researchgate.netresearchgate.net These anodes have been successfully employed for the degradation of Acid Brown 98, achieving significant removal of the dye and mineralization of the organic content. unesp.brresearchgate.net The degradation process can occur through direct oxidation on the anode surface or indirect oxidation mediated by electrochemically generated species like chlorine and hypochlorite (B82951) when chloride is present in the electrolyte. researchgate.netnih.gov

Boron-Doped Diamond (BDD) Electrodes: Boron-doped diamond (BDD) electrodes are known for their exceptionally high oxygen evolution potential, wide electrochemical window, and chemical inertness. researchgate.net These properties make them highly effective for the generation of hydroxyl radicals and the complete mineralization of recalcitrant organic pollutants. BDD electrodes have been shown to be more efficient than other anode materials like carbon graphite (B72142) in terms of Total Organic Carbon (TOC) removal for certain dyes. researchgate.net

Below is an interactive data table summarizing the performance of different anode materials in the electrochemical degradation of various dyes.

DyeAnode MaterialSupporting ElectrolyteKey FindingsReference
Acid Brown 98Ti/Ru0.3Ti0.7O2NaCl67% TOC removal in 60 mins. Degradation increases with lower pH and higher current density. unesp.brresearchgate.net
Acid Brown 5GTi/Ru0.3Ti0.7O2NaCl90% removal in 30 mins. researchgate.net
Direct Red 23BDDNaCl, Na2SO4Higher TOC efficiency with BDD anodes. Pseudo-first-order kinetics. researchgate.net
Bromothymol blueTi/Ru0.3Ti0.7O2NaCl97% degradation in 10 mins at pH 3. researchgate.net
Methyl redTi/Ru0.3Ti0.7O2NaCl98% degradation in 10 mins at pH 3. researchgate.net
Acid BluePb/PbO2NaClComplete degradation achieved, primarily through indirect oxidation by hypochlorite. nih.gov
Basic BrownPb/PbO2NaClComplete degradation achieved, primarily through indirect oxidation by hypochlorite. nih.gov
Investigation of Electrochemical Reaction Mechanisms and Intermediates (e.g., Generation of Reactive Oxidants like Chlorine, Hypochlorite)

Electrochemical Advanced Oxidation Processes (EAOPs) are effective for degrading refractory organic pollutants. The mechanism can involve direct oxidation on the anode surface or, more commonly, indirect oxidation by electrochemically generated reactive species. mdpi.comuclm.es

In the presence of a chloride-containing electrolyte such as sodium chloride (NaCl), active chlorine species are the primary oxidants responsible for dye degradation. iwaponline.comnih.gov On the anode surface (often a Dimensionally Stable Anode like Ti/RuO₂ or Pb/PbO₂), chloride ions are oxidized to form chlorine gas (Cl₂). iwaponline.comresearchgate.net The chlorine gas then hydrolyzes in the aqueous solution to produce hypochlorous acid (HOCl) and hypochlorite ions (OCl⁻), which are powerful oxidizing agents that attack and break down the dye molecules. iwaponline.comnih.govresearchgate.net The highest electrocatalytic activity for the degradation of acid and basic dyes on a lead dioxide anode was achieved in the presence of NaCl, which was attributed to this indirect oxidation by electrogenerated hypochlorite. nih.gov

In the absence of chloride, the primary mechanism often involves the generation of hydroxyl radicals (•OH) from the electrolysis of water on the anode surface. mdpi.comnih.gov These radicals have a very high oxidation potential and can non-selectively mineralize organic compounds. mdpi.com However, studies comparing different electrolytes have shown that for dyes like Acid Blue and Basic Brown, degradation in sodium hydroxide (B78521) (NaOH) or sulfuric acid (H₂SO₄) is significantly less efficient than in NaCl, indicating that the generation of active chlorine is a more dominant and effective pathway for the degradation of these types of dyes. nih.govresearchgate.net

Intermediate products formed during the electrochemical degradation of azo dyes typically result from the cleavage of the azo bond (-N=N-) and the subsequent breakdown of the resulting aromatic amines and naphthalene (B1677914) derivatives. researchgate.nethku.hk Techniques like High-Performance Liquid Chromatography (HPLC) have identified intermediates such as 2-amine-1,5-naphthalenedisulfonic acid during the degradation of similar dyes. researchgate.net Further oxidation breaks down these aromatic intermediates into smaller organic acids like maleic acid and oxalic acid, and ultimately into CO₂, H₂O, and inorganic ions. hku.hk

Optimization of Electrochemical Parameters (e.g., Current Density, Electrolyte Type and Concentration, pH)

The efficiency of the electrochemical degradation of acid dyes is highly dependent on several key operational parameters. The optimization of these parameters is crucial for achieving high removal efficiency and minimizing energy consumption.

Current Density: Higher current density generally leads to faster degradation rates because it increases the rate of generation of oxidizing species like hypochlorite and hydroxyl radicals. iwaponline.comiwaponline.com For the degradation of tartrazine (B75150), an azo dye, efficiency was notably more effective at higher applied current densities (10 mA cm⁻²). iwaponline.comiwaponline.com However, excessively high current densities can decrease the current efficiency due to the promotion of side reactions, such as the oxygen evolution reaction, and can increase energy consumption unnecessarily. mdpi.com

Electrolyte Type and Concentration: The choice of supporting electrolyte is critical. As discussed, NaCl is often the most effective electrolyte for azo dye degradation due to the efficient generation of active chlorine species. iwaponline.comnih.gov The concentration of the electrolyte is also important. Increased NaCl concentration (from 0.04 M to 0.08 M) has been shown to enhance the degradation of tartrazine. iwaponline.com For the degradation of Acid Blue and Basic Brown dyes, a NaCl concentration of 2 g/L was found to be optimal. nih.gov

pH: The initial pH of the solution significantly influences the degradation process. An acidic environment (pH 2-6) is often favored for the electrochemical oxidation of azo dyes. iwaponline.comiwaponline.com The degradation efficiency for tartrazine followed the order: pH 3 > pH 6 > pH 10. iwaponline.com This is because the speciation and oxidizing potential of active chlorine (Cl₂, HOCl, OCl⁻) are pH-dependent. iwaponline.com For other acid dyes, complete color removal was observed at a pH range of 3 to 11, but the rate of decolorization was faster in acidic conditions. researchgate.net

The table below summarizes the optimal conditions found in various studies for the electrochemical degradation of acid dyes.

ParameterOptimal Value/RangeDye StudiedSource
Current Density 10 mA cm⁻²Tartrazine iwaponline.com, iwaponline.com
2.5 mA cm⁻²Acid Yellow 36 researchgate.net
Electrolyte NaClTartrazine, Acid Blue, Basic Brown iwaponline.com, nih.gov
Electrolyte Conc. 0.04–0.08 M (NaCl)Tartrazine iwaponline.com
2 g/L (NaCl)Acid Blue, Basic Brown nih.gov
pH 2–6Tartrazine iwaponline.com, iwaponline.com
3Acid Yellow 36 researchgate.net

Fenton and Fenton-like Oxidation Processes for Acid Brown Dyes

The Fenton process is an advanced oxidation process that uses ferrous ions (Fe²⁺) as a catalyst to decompose hydrogen peroxide (H₂O₂) into highly reactive hydroxyl radicals (•OH). mdpi.com This method is effective for the degradation of a wide range of organic pollutants, including acid brown dyes. researchgate.net

Catalytic and Non-Catalytic Wet Oxidation Approaches

Wet oxidation involves the use of an oxidizing agent, typically hydrogen peroxide or oxygen, at elevated temperatures and pressures to break down organic matter. ascelibrary.orgmtu.edu This process can be non-catalytic or catalytic.

Non-Catalytic Wet Oxidation: This approach relies solely on the oxidizing power of agents like H₂O₂ at high temperatures. However, for complex molecules like dyes, non-catalytic oxidation is often slow and requires harsh conditions, making it less efficient. ascelibrary.orgresearchgate.net

Catalytic Wet Peroxide Oxidation (CWPO): The introduction of a catalyst significantly enhances the efficiency of wet oxidation, allowing the process to occur under milder conditions. The Fenton process (H₂O₂/Fe²⁺) is a classic example of homogeneous catalytic wet oxidation. researchgate.net Heterogeneous catalysts are also widely researched to overcome issues with catalyst recovery and sludge formation associated with the homogeneous Fenton process. nih.gov For instance, a heterogeneous catalyst using a manganese-salen complex encapsulated in zeolite-Y has been successfully used for the wet hydrogen peroxide oxidation of an acid brown dye. nih.gov This catalyst achieved about 90% dye removal in 20 minutes. nih.gov Similarly, iron-rich soil has been used as a low-cost heterogeneous catalyst for the Fenton-like oxidation of Acid Yellow 23, achieving 97% discoloration. scirp.org

Role of Ultrasound in Enhancing Fenton-like Degradation

The application of ultrasonic irradiation (sonolysis) can significantly enhance the degradation efficiency of Fenton and Fenton-like processes. asianpubs.orgasianpubs.orgmdpi.com This enhancement is attributed to several factors:

Acoustic Cavitation: Ultrasound waves create, grow, and implode microscopic bubbles in the liquid. The collapse of these bubbles generates localized hot spots with extremely high temperatures and pressures, leading to the thermal decomposition of water molecules into •OH and H• radicals. mdpi.com

Enhanced Mass Transfer: The intense mixing and turbulence caused by ultrasound improve the mass transfer of reactants and intermediates between the bulk solution and the catalyst surface. asianpubs.org

Catalyst Surface Cleaning: Ultrasound can continuously clean and activate the catalyst surface by removing adsorbed intermediates, thus preventing catalyst deactivation.

A study on Acid Brown 348 demonstrated that combining ultrasound with a Fenton-like reagent (fly ash as an iron source and H₂O₂) resulted in 96% removal, which was significantly higher than either ultrasound or the Fenton-like reagent alone. asianpubs.orgasianpubs.org For Acid Brown 83, the application of ultrasound to the Fe(II)/H₂O₂/H₂SO₄ system also led to a significant increase in degradation efficiency. mdpi.com

Reaction Kinetics and Postulated Mechanistic Pathways

The degradation of acid dyes by Fenton and related processes generally follows pseudo-first-order kinetics. scirp.orgmdpi.com The reaction mechanism primarily involves the attack of hydroxyl radicals on the dye molecule. The initial and most critical step is the cleavage of the chromophoric azo bond (-N=N-). asianpubs.orgasianpubs.org This leads to rapid decolorization of the solution.

The cleavage of the azo bond results in the formation of aromatic intermediates, such as substituted phenols and anilines. asianpubs.orgmdpi.com These intermediates are then subjected to further oxidation. The aromatic rings are opened through hydroxylation, leading to the formation of short-chain carboxylic acids like maleic acid, oxalic acid, and acetic acid. hku.hkacs.org With sufficient reaction time and oxidant concentration, these organic acids are ultimately mineralized to carbon dioxide, water, and inorganic ions like sulfate (B86663) and nitrate. hku.hk

A postulated degradation pathway for Acid Brown 348 by an ultrasound-assisted Fenton-like process involves the initial cleavage of the azo bond to form smaller aromatic compounds, which are subsequently broken down into even smaller molecules. asianpubs.org

Ozonation and Hybrid Advanced Oxidation Systems

Ozonation is another powerful AOP for wastewater treatment. Ozone (O₃) can degrade pollutants through two mechanisms: direct reaction with the organic molecules (ozonolysis), which is selective, or indirect reaction via hydroxyl radicals formed from ozone decomposition in water, which is non-selective and more powerful. mdpi.com The efficiency of ozonation is highly pH-dependent; the indirect pathway involving hydroxyl radicals is favored at alkaline pH. mdpi.com

While ozonation alone can be effective, its efficiency can be significantly improved by combining it with other processes to create hybrid AOPs. These systems aim to increase the generation of hydroxyl radicals. repec.org

O₃/H₂O₂ (Peroxone): The addition of hydrogen peroxide to the ozonation process accelerates the decomposition of ozone into hydroxyl radicals, enhancing the degradation rate of resistant compounds. mdpi.commostwiedzy.pl

O₃/UV: The photolysis of ozone by ultraviolet (UV) radiation is a very efficient method for producing hydroxyl radicals. mdpi.comfrontiersin.org This combination is effective for the mineralization of a wide range of organic compounds. frontiersin.org

Integration of Ozonation with Other AOPs (e.g., H2O2/O3, UV/O3)

Scientific literature available through public search databases lacks specific studies detailing the integration of ozonation with other Advanced Oxidation Processes (AOPs), such as hydrogen peroxide (H₂O₂/O₃) or ultraviolet light (UV/O₃), for the degradation of this compound. While these combined AOPs are recognized for their high efficiency in breaking down complex organic molecules like azo dyes by generating highly reactive hydroxyl radicals (•OH), research focusing explicitly on this compound is not readily found. leatherdyes.net The effectiveness of such combined systems, including the O₃/H₂O₂/Fe²⁺/UV process, has been demonstrated for other industrial wastewaters, showing significant degradation of organic components. However, without specific experimental data for this compound, its degradation kinetics and efficiency under these conditions remain uncharacterized.

Synergistic Effects in Combined Treatment Processes

There is no specific research available in the reviewed literature that investigates or quantifies the synergistic effects of combined treatment processes for the removal of this compound. Synergism in water treatment, where the combined effect of two or more processes is greater than the sum of their individual effects, is a key area of research for enhancing pollutant degradation. For instance, the combination of hydrodynamic cavitation with AOPs or ozonation has been shown to produce synergistic effects that improve degradation efficiency for various pollutants. Nevertheless, studies dedicated to the synergistic degradation of this compound are not present in the available scientific literature.

Adsorption-Based Removal of this compound

Design and Synthesis of Advanced Adsorbent Materials (e.g., Aminized Cellulose (B213188) Acetate (B1210297) Nanofibers, Functionalized Silica (B1680970) Monoliths)

No research publications were identified that specifically report on the design, synthesis, or application of aminized cellulose acetate nanofibers or functionalized silica monoliths for the adsorption of this compound. Studies on similar dyes, such as Acid Brown 354 and Acid Brown 340, have shown the potential of these materials. For example, aminized cellulose acetate (ACA) nanofibers have been synthesized and used for the removal of Acid Brown 354, demonstrating the effectiveness of aminating cellulose to enhance dye adsorption. Similarly, functionalized silica monoliths have been prepared and tested for the removal of Acid Brown 340, indicating their potential as effective adsorbents due to their high surface area and permeability. However, equivalent research for this compound is not documented in the available literature.

Influence of Environmental Variables on Adsorption Efficiency (e.g., Adsorbent Dosage, pH, Contact Time, Temperature)

Specific experimental data on how environmental variables influence the adsorption efficiency of this compound is not available in the reviewed scientific literature. The efficiency of dye adsorption is known to be significantly affected by parameters such as the amount of adsorbent, the pH of the solution, the duration of contact, and the temperature. For other acid dyes, acidic pH is often optimal for removal by cationic adsorbents. For example, the maximum removal of Acid Brown 354 using aminized cellulose acetate nanofibers was achieved at a pH of 2, with an adsorbent dose of 0.1 g, and at a temperature of 25°C. However, no such specific optimal conditions have been documented for this compound.

Bioremediation and Biodegradation of this compound

Enzymatic Degradation Pathways (e.g., Laccase-Mediated Cleavage of Azo Bonds)

Enzymatic bioremediation presents a promising and environmentally compatible alternative to conventional chemical treatments for dye degradation. ua.pt Among the various enzymes explored, laccases have garnered significant attention for their efficacy in decolorizing a wide array of dyes. ua.pt Laccases (EC 1.10.3.2) are multi-copper oxidases that catalyze the oxidation of phenolic and other aromatic compounds, making them particularly suitable for breaking down the complex structures of synthetic dyes. ua.ptscispace.com

The mechanism of laccase-mediated degradation of azo dyes, such as this compound, typically involves the cleavage of the characteristic azo bond (-N=N-). scispace.com This process can occur through either symmetric or asymmetric cleavage, depending on the specific dye structure and the type of laccase employed. scispace.comfrontiersin.org The degradation process is initiated by the enzyme catalyzing the removal of a hydrogen atom from a hydroxyl group, which generates free radicals. scispace.com These highly reactive radicals then undergo non-specific reactions, leading to the breakdown of the dye molecule. scispace.comfrontiersin.org

The degradation of azo dyes by laccases often starts with an asymmetric cleavage of the azo bond, which is then followed by a series of oxidative reactions including cleavage, desulfonation, deamination, and demethylation, contingent on the dye's molecular structure. scispace.com This enzymatic action avoids the formation of toxic aromatic amines, which are often byproducts of anaerobic reduction of azo dyes. frontiersin.org Instead, phenolic products are typically formed through a non-specific free radical mechanism. scispace.comfrontiersin.org

The redox potential of the laccase enzyme is a critical factor in its ability to degrade azo dyes. scispace.com Fungal laccases, which generally possess a high redox potential, are often more effective at cleaving azo bonds compared to bacterial laccases with lower redox potentials. frontiersin.org In some instances, particularly with low-redox potential laccases, the degradation may proceed without the cleavage of the azo bond, leading to the formation of oligomers and polymers through radical coupling reactions. frontiersin.org

The efficiency of laccase-mediated degradation can be significantly enhanced by the use of mediators. These small molecules can be oxidized by laccase and subsequently act as strong oxidizing agents, expanding the range of substrates the enzyme can act upon. For instance, acetosyringone (B1664989) and syringaldehyde (B56468) have been shown to be effective mediators in the decolorization of the recalcitrant azo dye Reactive Black 5. ajol.info

Microbial Degradation Mechanisms and Bioreactor Design

Microbial degradation offers a cost-effective and sustainable approach to treating dye-laden wastewater. tandfonline.com Various microorganisms, including bacteria, fungi, and algae, have demonstrated the ability to decolorize and degrade azo dyes. nih.govresearchgate.net Bacteria are often favored due to their rapid growth rates and adaptability to diverse environmental conditions. nih.gov

The primary mechanism of bacterial degradation of azo dyes involves the reductive cleavage of the azo bond under anaerobic or anoxic conditions, leading to the formation of aromatic amines. sci-hub.se While this step achieves decolorization, the resulting aromatic amines can be toxic and require further degradation, which typically occurs under aerobic conditions. sci-hub.se A sequential anoxic-aerobic bioreactor system is often employed to facilitate this two-stage process, ensuring the complete mineralization of the dye into less harmful substances like carbon dioxide and water. researchgate.net

Bacterial species such as Pseudomonas aeruginosa have shown efficiency in degrading brown dyes. mdpi.com The effectiveness of microbial degradation is influenced by several physicochemical parameters, including pH, temperature, dye concentration, and the presence of co-substrates like glucose. mdpi.com For instance, the optimal temperature for the degradation of Brown 706 dye by Pseudomonas aeruginosa was found to be 37°C. mdpi.com

The design of bioreactors is crucial for optimizing the microbial degradation process. researchgate.net Key design considerations include providing optimal conditions for microbial growth and enzyme activity, such as aeration, moisture content, agitation, and pH control. iiis.org Various bioreactor configurations have been developed, including sequencing batch reactors, upflow anaerobic sludge blanket (UASB) reactors, and membrane bioreactors. researchgate.net The choice of bioreactor depends on the specific characteristics of the wastewater, the target pollutants, and the desired treatment efficiency. researchgate.net

For instance, a laboratory-scale sequential anoxic-aerobic bioreactor was successfully developed using an enriched microbial consortium for the continuous treatment of synthetic textile wastewater. researchgate.net The design of such reactors aims to be simple and inexpensive while providing the necessary environment for the microorganisms to produce the enzymes required for dye degradation. iiis.org Factors such as the diameter-to-height aspect ratio can also influence the performance and microbial community dynamics within the bioreactor. frontiersin.org

Table 1: Compound Names Mentioned in the Article

Compound Name
This compound
Reactive Black 5
Brown 706
Acetosyringone
Syringaldehyde
Glucose
Carbon Dioxide

Analytical and Spectroscopic Characterization in Acid Brown 5 Research

Spectroscopic Techniques for Structural Elucidation and Reaction Monitoring

Spectroscopic methods are at the forefront of Acid Brown 5 research, providing detailed insights into its chemical nature and behavior.

UV-Visible Spectroscopy for Decolorization and Concentration Monitoring

Infrared (IR) and Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Analysis and Degradation Product Identification

Infrared (IR) and particularly Fourier Transform Infrared (FTIR) spectroscopy are crucial for identifying the functional groups present in the this compound molecule and for tracking the chemical changes that occur during its degradation. ekb.egnih.gov The FTIR spectrum of a molecule provides a unique "fingerprint" based on the vibrations of its chemical bonds. nih.gov In the context of this compound, FTIR analysis can confirm the presence of characteristic azo bonds (–N=N–), aromatic rings, and other functional groups. ekb.eg During degradation studies, the disappearance of these characteristic peaks and the appearance of new ones can indicate the breakdown of the dye structure and the formation of new chemical species. spectroscopyonline.com For example, FTIR has been used to analyze the degradation of various organic molecules, revealing changes in functional groups that signify the breakdown of the parent compound. mdpi.comescholarship.org This technique is also instrumental in characterizing catalysts used in degradation processes, providing information about their composition and surface chemistry. kashanu.ac.irwu.ac.thresearchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Structure Confirmation and Mechanistic Insights

Mass Spectrometry (MS) and Gas Chromatography-Mass Spectrometry (GC/MS) for Identification of Degradation Intermediates

Mass Spectrometry (MS), often coupled with Gas Chromatography (GC-MS), is an essential tool for identifying the various intermediate compounds formed during the degradation of this compound. researchgate.net GC separates the components of a mixture, which are then introduced into the mass spectrometer for identification based on their mass-to-charge ratio. nih.govfrontiersin.org This technique allows for the elucidation of the degradation pathway by identifying the smaller molecules that result from the breakdown of the complex dye structure. rsc.org For example, GC-MS analysis has been successfully used to identify intermediate products in the degradation of other azo dyes, providing crucial information for postulating the degradation mechanism. researchgate.net In the study of Brown 706 dye biodegradation, GC-MS was instrumental in identifying p-Xylene as a metabolite. mdpi.com

Other Spectroscopic Methods (e.g., Raman Spectroscopy, SEM, TEM, XRD) for Catalyst Characterization and Morphological Analysis

A variety of other analytical techniques are employed to characterize the materials, often catalysts, used in the degradation of this compound.

Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM) are used to visualize the surface morphology and internal structure of catalysts at the micro and nano-scale. orientjchem.orgkashanu.ac.irwu.ac.thacs.org These techniques provide valuable information about particle size, shape, and distribution, which can significantly impact catalytic activity. kashanu.ac.ir

X-ray Diffraction (XRD) is used to determine the crystalline structure and phase composition of catalysts. kashanu.ac.irrsc.orgmdpi.comcambridge.orgrsc.orgacs.org Changes in the XRD pattern of a catalyst after use can indicate structural transformations that may affect its stability and performance. cambridge.org

Raman Spectroscopy can also be used for the characterization of catalysts and to study the degradation of dyes, providing complementary information to FTIR.

These methods collectively provide a comprehensive understanding of the physical and chemical properties of the catalysts, which is essential for designing efficient degradation systems.

Chromatographic Methods for Separation and Quantification of this compound and its Metabolites

Chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC), are the methods of choice for the separation, identification, and quantification of this compound and its various degradation products. scribd.comlew.rotaylorfrancis.comnih.gov HPLC offers high resolution and sensitivity, allowing for the separation of complex mixtures of compounds. nih.govoup.com

In the analysis of this compound, a reversed-phase HPLC method would typically be employed, where the dye and its metabolites are separated based on their polarity. lew.ro A UV-Vis detector is commonly used to detect the separated compounds as they elute from the column. nih.govoup.com By comparing the retention times and UV-Vis spectra of the peaks in a sample chromatogram to those of known standards, the individual components can be identified and quantified. nih.govscribd.com

Liquid chromatography coupled with mass spectrometry (LC-MS) provides even greater analytical power, combining the separation capabilities of HPLC with the sensitive and specific detection of MS. researchgate.netnih.govunivr.itacs.org This hyphenated technique is invaluable for identifying unknown metabolites and for providing structural confirmation of the compounds present in a sample.

Table 1: Analytical Techniques and Their Applications in this compound Research

Analytical Technique Application Information Obtained
UV-Visible Spectroscopy Decolorization and concentration monitoring Rate of dye degradation, concentration of the dye in solution. researchgate.netnih.govmdpi.comorientjchem.orgresearchgate.net
FTIR Spectroscopy Functional group analysis, degradation product identification Presence of key functional groups (e.g., azo bonds), structural changes during degradation, catalyst composition. ekb.egnih.govnih.govspectroscopyonline.commdpi.comescholarship.orgkashanu.ac.irwu.ac.thresearchgate.net
NMR Spectroscopy Molecular structure confirmation, mechanistic insights Definitive structure of the dye and its degradation products, understanding of reaction mechanisms. escholarship.orgrsc.orgdocbrown.infodocbrown.inforesearchgate.netmdpi.com
Mass Spectrometry (GC/MS) Identification of degradation intermediates Molecular weight and structure of intermediate compounds, elucidation of degradation pathways. mdpi.comresearchgate.netnih.govfrontiersin.orgrsc.org
SEM/TEM Catalyst characterization Surface morphology, particle size, and shape of catalysts. orientjchem.orgkashanu.ac.irwu.ac.thacs.org
XRD Catalyst characterization Crystalline structure and phase composition of catalysts. kashanu.ac.irrsc.orgmdpi.comcambridge.orgrsc.orgacs.org
HPLC Separation and quantification Separation of dye and its metabolites, quantification of individual components. nih.govscribd.comlew.rotaylorfrancis.comnih.govoup.com

| LC-MS | Separation and identification | High-resolution separation and definitive identification of dye and its metabolites. researchgate.netnih.govunivr.itacs.org |

Table 2: Chemical Compounds Mentioned

Compound Name
This compound
Acid Brown 43
p-Xylene

High-Performance Liquid Chromatography (HPLC) Applications

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation, identification, and quantification of this compound in research settings. Its application is critical for monitoring the progress of degradation experiments, allowing researchers to track the decrease in the concentration of the parent dye molecule over time.

In typical HPLC analysis of azo dyes like this compound, a reverse-phase C18 column is often employed. The mobile phase composition is a critical parameter that is optimized to achieve good separation of the dye from its degradation byproducts. A common approach involves a gradient elution using a mixture of an aqueous buffer (such as ammonium (B1175870) acetate (B1210297) or phosphate (B84403) buffer) and an organic solvent, most commonly acetonitrile (B52724) or methanol. The pH of the aqueous component is also carefully controlled to ensure the consistent ionization state of the analyte and, therefore, reproducible retention times.

Detection is most frequently accomplished using a UV-Vis or a Diode Array Detector (DAD). The wavelength for detection is set at the maximum absorbance (λmax) of this compound to ensure the highest sensitivity. For this compound, this would be in the visible region of the electromagnetic spectrum, corresponding to its brown color. The data obtained from HPLC analysis provides the concentration of the dye at different time intervals during a degradation study, which is fundamental for the kinetic modeling discussed in a later section.

Table 1: Illustrative HPLC Conditions for this compound Analysis

ParameterCondition
Column Reverse-Phase C18 (e.g., 250 mm x 4.6 mm, 5 µm particle size)
Mobile Phase A: Aqueous Buffer (e.g., 20 mM Ammonium Acetate) B: Acetonitrile
Elution Gradient program (e.g., starting with 90% A, decreasing to 10% A over 20 minutes)
Flow Rate 1.0 mL/min
Injection Volume 20 µL
Detector UV-Vis or Diode Array Detector (DAD)
Detection Wavelength At the maximum absorbance (λmax) of this compound

This table represents typical starting conditions for the HPLC analysis of an acid dye like this compound and would be optimized for specific experimental setups.

Total Organic Carbon (TOC) Analysis for Mineralization Assessment

While HPLC analysis is excellent for tracking the disappearance of the parent dye molecule, it does not provide information about the complete degradation of the compound into benign substances like carbon dioxide, water, and mineral acids. This complete degradation is known as mineralization. Total Organic Carbon (TOC) analysis is the standard method for assessing the extent of mineralization of this compound during a treatment process.

A TOC analyzer measures the total amount of organically bound carbon in a sample. In the context of this compound degradation studies, an aqueous sample is taken at the beginning of the experiment (t=0) and at various time points throughout the treatment process. The TOC analyzer oxidizes the organic compounds in the sample, converting the organic carbon into carbon dioxide (CO2). This CO2 is then detected and quantified, typically by a non-dispersive infrared (NDIR) detector.

A decrease in the TOC value over time indicates that the organic carbon from the this compound molecule and its intermediate degradation products is being removed from the solution, signifying mineralization. The percentage of mineralization can be calculated using the following formula:

Mineralization (%) = [(TOC_initial - TOC_final) / TOC_initial] x 100

For instance, a study might report a 75% reduction in TOC after a specific treatment time, indicating that three-quarters of the organic carbon from the dye has been converted to inorganic carbon. This is a much more comprehensive measure of degradation than decolorization alone, as the disappearance of color does not guarantee the removal of potentially harmful and colorless organic byproducts.

Kinetic Modeling and Statistical Analysis of Degradation Data

To understand the rate at which this compound degrades, researchers apply kinetic modeling to the concentration data obtained from HPLC analysis. This modeling provides valuable insights into the reaction mechanism and the efficiency of the degradation process. The most commonly applied models in the study of dye degradation are the pseudo-first-order and pseudo-second-order kinetic models.

The pseudo-first-order model assumes that the rate of degradation is directly proportional to the concentration of the dye. The integrated form of the rate law is:

ln(C₀/Cₜ) = k₁t

Where:

C₀ is the initial concentration of this compound.

Cₜ is the concentration of this compound at time t.

k₁ is the pseudo-first-order rate constant.

A plot of ln(C₀/Cₜ) versus t will yield a straight line if the degradation follows this model, and the rate constant k₁ can be determined from the slope of the line.

The pseudo-second-order model assumes the rate of degradation is proportional to the square of the dye concentration. The integrated rate law is:

(1/Cₜ) - (1/C₀) = k₂t

Where:

k₂ is the pseudo-second-order rate constant.

If the degradation follows this model, a plot of (1/Cₜ) versus t will be linear, with the slope representing the rate constant k₂.

Statistical analysis is employed to determine which model best fits the experimental data. This is typically done by comparing the coefficient of determination (R²) values for the linear plots of both models. An R² value closer to 1.0 indicates a better fit of the model to the data. This rigorous analysis allows for a quantitative comparison of the efficiency of different degradation methods for this compound.

Table 2: Kinetic Models for this compound Degradation

Kinetic ModelLinear EquationPlot for Determining Rate Constant
Pseudo-First-Order ln(C₀/Cₜ) = k₁tln(C₀/Cₜ) vs. t
Pseudo-Second-Order (1/Cₜ) - (1/C₀) = k₂t(1/Cₜ) vs. t

Advanced Methodologies and Theoretical Studies on Acid Brown 5

Computational Chemistry and Molecular Modeling Approaches

Computational chemistry offers a powerful lens to examine chemical phenomena at the molecular level, providing data that can be difficult or impossible to obtain through traditional experimentation. For Acid Brown 5, these methods are instrumental in predicting its properties and reaction dynamics.

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems, particularly atoms, molecules, and the solid state. mdpi.com It is a popular and versatile method in computational chemistry, offering a good balance between accuracy and computational cost. mdpi.com DFT calculations can elucidate reaction mechanisms by mapping out the potential energy surface of a reaction, identifying transition states, and calculating activation energies. pku.edu.cn

For a molecule like this compound, DFT could be employed to study various reaction pathways, such as those involved in its synthesis or, more commonly, its degradation. For instance, in advanced oxidation processes used for wastewater treatment, DFT can model the interaction of the dye molecule with reactive species like hydroxyl radicals. Such studies can predict the most likely sites on the this compound molecule for radical attack, the bond dissociation energies, and the subsequent fragmentation pathways. researchgate.net This information is vital for understanding the degradation mechanism and identifying potential intermediate byproducts.

While specific DFT studies focusing exclusively on the reaction pathways of this compound are not prominent in publicly available literature, the methodology has been widely applied to other azo dyes and related compounds. researchgate.netresearchgate.net These studies demonstrate the power of DFT to explore reaction feasibility, providing activation barriers and reaction energies that guide the development of more efficient degradation technologies. pku.edu.cnresearchgate.net

Computational methods, particularly those combining quantum mechanics with solvation models, are increasingly used to predict pKa values. nih.govacs.org These in silico predictions are valuable when experimental determination is difficult or time-consuming. acs.org The process typically involves calculating the Gibbs free energy change for the deprotonation reaction in both the gas phase and in solution, often using a continuum solvation model. acs.org Graph neural networks and other machine learning approaches, trained on large datasets of known pKa values, are also emerging as powerful predictive tools. biorxiv.orgchemrxiv.org

For this compound, which contains acidic functional groups such as sulfonic acid and potentially phenolic hydroxyl groups, predicting the pKa values of these groups is essential. This knowledge helps in understanding its molecular interactions. For example, in an adsorption process for dye removal, the pH of the solution will determine whether the sulfonic acid groups are protonated or deprotonated, which in turn affects the electrostatic interactions between the dye molecule and the adsorbent surface. researchgate.net

The removal of this compound from wastewater is a significant area of research, with adsorption being a widely studied method. Modeling the adsorption process is crucial for understanding the underlying mechanisms and for designing efficient adsorbent materials and systems. mdpi.com Researchers typically use kinetic and isotherm models to describe the adsorption process.

Adsorption Kinetics: Kinetic models describe the rate at which the dye is removed from the solution and provide insight into the rate-controlling step of the adsorption process. Common models include the pseudo-first-order and pseudo-second-order models. The pseudo-second-order model, in particular, is often found to best describe the chemisorption of dyes onto various adsorbents. deswater.comnih.gov

Adsorption Isotherms: Isotherm models describe how the adsorbate (dye molecules) distributes between the liquid phase and the solid phase (adsorbent) at equilibrium. The Langmuir model assumes monolayer adsorption onto a homogeneous surface, while the Freundlich model is an empirical equation used to describe heterogeneous systems. nih.govresearchgate.net Studies on related brown dyes have shown that both models can be applicable depending on the specific adsorbent and conditions. deswater.comresearchgate.net

The table below summarizes the key characteristics of these common adsorption models.

Model Type Model Name Key Assumption / Description Typical Application
Kinetics Pseudo-First-OrderThe rate of occupation of adsorption sites is proportional to the number of unoccupied sites.Describes the initial stages of adsorption.
Kinetics Pseudo-Second-OrderThe rate-limiting step is chemisorption involving valency forces through sharing or exchange of electrons. deswater.comOften provides the best fit for the entire adsorption process of dyes. deswater.comnih.gov
Isotherm LangmuirAdsorption occurs at specific homogeneous sites within the adsorbent, forming a monolayer. researchgate.netUsed to calculate the maximum monolayer adsorption capacity. researchgate.net
Isotherm FreundlichDescribes reversible adsorption and is not restricted to the formation of a monolayer. It applies to heterogeneous surfaces. nih.govProvides an indication of adsorption intensity and surface heterogeneity.

These models are applied by fitting experimental data (dye concentration over time for kinetics, and equilibrium concentration data for isotherms) to the model equations to determine the relevant constants.

Chemoinformatic and QSAR (Quantitative Structure-Activity Relationship) Applications

Chemoinformatics involves the use of computational methods to analyze chemical information, while Quantitative Structure-Activity Relationship (QSAR) is a specific chemoinformatic approach that aims to build a mathematical relationship between the chemical structure of a compound and its biological activity or a specific property. nih.govneovarsity.org

For a compound like this compound, QSAR models can be developed to predict a range of important properties. This is particularly relevant for assessing the environmental impact and potential toxicity of the dye and its degradation byproducts without extensive animal testing. nih.gov A QSAR study begins by calculating a set of molecular descriptors for a series of related compounds (e.g., various azo dyes). These descriptors quantify different aspects of the molecular structure, such as steric, electronic, and hydrophobic properties. ijpras.com Statistical methods are then used to build a model that correlates these descriptors with an observed activity or property (the "endpoint"), such as toxicity, mutagenicity, biodegradability, or adsorption capacity. nih.gov

While specific, published QSAR models exclusively for this compound are scarce, the general methodology is widely applied to azo dyes. For example, a QSAR model could be developed to predict the efficiency of an advanced oxidation process for a range of azo dyes, including this compound. The model might use descriptors like the energy of the highest occupied molecular orbital (HOMO), which relates to the molecule's susceptibility to oxidation, to predict the degradation rate constant. Such models are valuable tools for screening new compounds and for understanding the structural features that govern a particular property. neovarsity.org

Process Optimization Techniques (e.g., Response Surface Methodology, Taguchi Method)

To improve the efficiency and cost-effectiveness of processes involving this compound, such as its removal from wastewater, statistical optimization techniques are employed. These methods allow researchers to systematically study the effects of multiple variables simultaneously, leading to optimal operating conditions with a minimal number of experiments. sci-hub.senih.gov

Response Surface Methodology (RSM): RSM is a collection of mathematical and statistical techniques used for modeling and analyzing problems where a response of interest is influenced by several variables. reliasoft.comorientjchem.org The primary goal is to optimize this response. cmfri.org.in A typical RSM study involves designing a set of experiments (using designs like Central Composite Design or Box-Behnken Design), fitting a polynomial equation to the experimental data, and then analyzing the resulting response surface to find the optimal conditions. nih.gov For dye removal, variables such as pH, adsorbent dose, initial dye concentration, and temperature could be optimized to maximize the percentage of dye removed. orientjchem.org

Taguchi Method: The Taguchi method is a robust statistical methodology for designing experiments to improve the quality of products and processes. libretexts.org It focuses on minimizing the effect of "noise" (uncontrollable factors) and identifying process parameters that are robust or insensitive to such variations. The method utilizes orthogonal arrays to study the main effects of multiple factors with a small number of experimental runs. libretexts.orgresearchgate.net The signal-to-noise (S/N) ratio is used as the response variable to measure performance, with the goal being to maximize this ratio. mdpi.com

A study on the removal of Acid Brown 14, a structurally similar dye, by electrocoagulation provides a clear example of the Taguchi method's application. researchgate.net In this research, five parameters were investigated at three levels each.

Table: Factors and Levels for Taguchi Design Optimization of Acid Dye Removal This table is based on a study of Acid Brown 14, a related compound, and illustrates the methodology.

Factor Code Level 1 Level 2 Level 3
Current Density (A/m²)A104070
Reaction Time (min)B517.530
Initial Dye Conc. (mg/L)C50100150
Dye TypeDAcid Red 18Acid Orange 7Acid Brown 14
Initial pHE369
Source: Adapted from research on Acid Brown 14 electrocoagulation. researchgate.net

Analysis of variance (ANOVA) is then performed on the results to determine which factors have a statistically significant effect on the response. The study on Acid Brown 14 found that dye type and reaction time were the most important parameters affecting removal efficiency. researchgate.net For Acid Brown 14, a removal efficiency of 98.12% was achieved under the optimal conditions predicted by the model. researchgate.net This approach allows for the systematic optimization of processes, leading to higher efficiency and lower operational costs.

Table: Analysis of Variance (ANOVA) for Dye Removal Efficiency (S/N Ratios) This table is illustrative of the statistical output from a Taguchi method study, based on findings for Acid Brown 14.

Source Degrees of Freedom (DF) Sum of Squares (SS) Mean Square (MS) F-Value Contribution (%)
Current Density (A)211.835.911.833.55
Reaction Time (B)275.3537.6711.6622.61
Initial Dye Conc. (C)222.8411.423.536.85
Dye Type (D)2210.02105.0132.5063.01
Initial pH (E)26.453.221.001.94
Error166.513.252.04
Total 26 333.00 100.00
Source: Data adapted from a study on related acid dyes. researchgate.net

Thermal and Photostability Studies of Acid Brown 5 and Its Analogues

Thermal Degradation Mechanisms and Kinetics

The thermal stability of azo dyes, such as Acid Brown 5 and its analogues, is a critical factor in their application, particularly in processes like high-temperature dyeing. ijsrp.org The degradation of these dyes is often initiated by the cleavage of the azo bond (-N=N-), which is typically the most thermally labile part of the molecule.

Research on analogous sulfonated azo dyes has shown that thermal decomposition generally proceeds through a free radical mechanism. nih.gov At elevated temperatures, the azo linkage breaks, forming nitrogen gas and highly reactive aromatic radicals. These radicals can then undergo a variety of secondary reactions, including recombination, disproportionation, and reaction with other molecules, leading to a complex mixture of smaller degradation products. The presence of substituents on the aromatic rings, such as sulfonate groups, can influence the thermal stability. Generally, electron-withdrawing groups can affect the dissociation energy of the phenyl-nitrogen bond. nih.gov

The kinetics of thermal degradation of many azo dyes have been found to follow first-order reaction models, particularly in solution. The rate of degradation is highly dependent on the temperature, with the rate constant increasing significantly with rising temperature. This relationship can often be described by the Arrhenius equation, which relates the rate constant to the activation energy and temperature.

Table 1: Illustrative Thermal Degradation Kinetic Parameters for a Disazo Dye Analogue

Temperature (°C)Rate Constant (k) (min⁻¹)Half-life (t₁/₂) (min)
1000.002346.6
1200.00886.6
1400.03221.7
1600.1285.4

Note: This data is representative of typical findings for analogous azo dyes and is intended for illustrative purposes.

Photostability Assessment and Degradation Pathways under Light Irradiation

The photostability of azo dyes is of paramount importance for the longevity of colored materials. The photodegradation of this compound, a disazo dye, upon exposure to light, particularly in the UV region, involves complex photochemical reactions. The primary step in the photodegradation process is the absorption of photons by the dye molecule, which excites it to a higher energy state. This excited state can then undergo various deactivation pathways, including cleavage of the azo bond.

For many azo dyes, photodegradation can proceed through either an oxidative or a reductive pathway, depending on the environmental conditions and the chemical structure of the dye. researchgate.net In the presence of oxygen, photooxidation is often the dominant mechanism. This process involves the generation of reactive oxygen species (ROS), such as singlet oxygen and hydroxyl radicals, which then attack the dye molecule. jocpr.com The hydrazone tautomer of hydroxyazo dyes, in particular, is often implicated in the generation of these reactive species. jocpr.com

The degradation pathway typically involves the cleavage of the azo bond, leading to the formation of aromatic amines and other smaller organic molecules. researchgate.netresearchgate.net Further degradation of these intermediates can lead to the formation of phenolic compounds, organic acids, and ultimately, mineralization to carbon dioxide and water. researchgate.net

The kinetics of photodegradation for many azo dyes in solution have been observed to follow pseudo-first-order kinetics. The rate of degradation is influenced by factors such as the intensity of the light source, the initial concentration of the dye, and the presence of photosensitizers or quenchers.

Table 2: Representative Photodegradation Data for a Sulfonated Disazo Dye Analogue under UV Irradiation

Irradiation Time (min)Dye Concentration (mg/L)Degradation (%)
0500
303530
602256
901276
120590

Note: This data is illustrative and represents typical results for analogous azo dyes under laboratory conditions.

Influence of Environmental Factors on Stability (e.g., pH, Metal Ions)

The stability of this compound and its analogues is significantly influenced by environmental factors, most notably pH and the presence of metal ions.

Influence of pH

The pH of the surrounding medium can have a profound effect on both the color and stability of azo dyes. nih.gov For sulfonated azo dyes, changes in pH can alter the ionization state of both the sulfonate groups and any other acidic or basic functional groups on the dye molecule. This can, in turn, affect the electronic structure of the chromophore and its susceptibility to degradation.

In general, many azo dyes exhibit greater stability in neutral or slightly acidic conditions. nih.gov In highly acidic or alkaline solutions, the rate of degradation, both thermal and photochemical, can be accelerated. For instance, in acidic solutions, protonation of the azo group can make it more susceptible to reductive cleavage. Conversely, in alkaline solutions, deprotonation of hydroxyl groups can alter the tautomeric equilibrium between the azo and hydrazone forms, which can impact photostability. nih.gov The azo-hydrazone tautomerism is a key factor, with the hydrazone form often being more prone to photooxidation. jocpr.com

Influence of Metal Ions

The presence of metal ions can also significantly impact the stability of azo dyes. Certain metal ions can form coordination complexes with the dye molecules, particularly if the dye possesses chelating groups such as hydroxyl or carboxyl groups ortho to the azo linkage. The formation of these metal complexes can have a dual effect.

In some cases, metal complexation can enhance the stability of the dye. researchgate.netnih.gov This is often attributed to the metal ion accepting electron density from the dye, which can stabilize the molecule and increase its resistance to both thermal and photodegradation. For example, premetallized azo dyes, which have a metal ion incorporated into their structure during synthesis, often exhibit superior lightfastness. researchgate.net

Conversely, some transition metal ions can act as catalysts for the degradation of azo dyes, particularly in photochemical processes. nih.gov These metal ions can participate in redox cycling, promoting the formation of reactive oxygen species that accelerate the oxidative degradation of the dye. The specific effect of a metal ion depends on the nature of the metal, its concentration, and the specific structure of the dye molecule.

Table 3: Effect of pH and Metal Ions on the Photodegradation Rate of an Analogous Azo Dye

ConditionDegradation Rate Constant (k) (min⁻¹)
pH 30.025
pH 70.015
pH 110.032
pH 7 (with Cu²⁺)0.028
pH 7 (with Ni²⁺)0.021

Note: This table provides illustrative data on the relative effects of pH and metal ions on the degradation of a typical azo dye.

Future Research Directions for Acid Brown 5

Development of Next-Generation Catalytic Systems for Sustainable Remediation

The advancement of catalytic systems is fundamental to improving the degradation of Acid Brown 5. Future research should prioritize the development of highly efficient and sustainable catalysts.

Novel Photocatalysts: A significant area of research involves creating photocatalysts with enhanced activity under visible light. While materials like titanium dioxide (TiO2) are effective, their primary activation occurs in the UV spectrum. Future efforts should focus on modifying TiO2 through doping with metals or non-metals or creating composite materials to extend their absorption into the visible light range. This would enable the use of solar energy, making the remediation process more sustainable.

Earth-Abundant and Non-Toxic Catalysts: Investigation into catalysts made from abundant and environmentally benign materials is critical. researchgate.net Iron-based catalysts, copper oxides, and carbon-based materials like graphene and carbon nanotubes are promising alternatives. mdpi.com Research into bimetallic and trimetallic nanoparticles may also yield catalysts with superior activity and stability. nih.gov

Catalyst Recovery and Reuse: Designing catalysts that can be easily recovered and reused is essential for practical and economic viability. This includes developing catalysts immobilized on supports or magnetic catalysts that can be separated from treated water using a magnetic field, thereby reducing operational costs and preventing environmental contamination. researchgate.net

Advanced Oxidation Processes (AOPs): Further exploration of AOPs, such as Fenton-like reactions and photocatalysis, is warranted. researchgate.net Metal-organic frameworks (MOFs) have shown potential in this area due to their large surface area and tunable properties. researchgate.net The goal is to completely mineralize the dye into harmless substances like CO2 and H2O, while avoiding the formation of more toxic intermediates. frontiersin.org

Integration of AI and Machine Learning in Reaction Prediction and Process Optimization

The integration of artificial intelligence (AI) and machine learning (ML) can significantly accelerate the development of effective remediation strategies for this compound.

Predictive Modeling: Machine learning models, including artificial neural networks (ANNs) and support vector machines, can be trained on existing experimental data to predict the degradation efficiency under various conditions. beilstein-journals.org This allows for the rapid identification of optimal parameters such as catalyst loading, pH, and temperature, reducing the need for extensive and time-consuming laboratory experiments. beilstein-journals.orgnih.gov

Catalyst Design: AI can assist in the discovery of new and improved catalysts by analyzing the properties of existing materials and their performance. nih.gov By identifying key features that correlate with high catalytic activity, ML algorithms can screen large databases of potential materials to pinpoint promising candidates.

Process Optimization: AI-driven systems can be used for real-time optimization of the degradation process in large-scale applications. beilstein-journals.org By continuously monitoring dye concentration and other parameters, these systems can adjust operational conditions to maintain peak efficiency and minimize costs. acs.org

Exploration of Novel Synthetic Routes with Reduced Environmental Footprint

A holistic approach to managing this compound includes investigating more sustainable methods for its production.

Green Chemistry Principles: Future research should focus on developing synthetic pathways that adhere to the principles of green chemistry, such as using less hazardous chemicals and reducing waste. mdpi.comresearchgate.net This includes exploring the use of renewable starting materials and biocatalysts, like enzymes, which can operate under milder conditions and offer high selectivity. acs.org

Alternative Solvents: The use of environmentally friendly solvents, such as water, supercritical fluids, or ionic liquids, can significantly decrease the environmental impact of the synthesis process by minimizing the use of volatile organic compounds (VOCs). researchgate.net

Process Intensification: Techniques like using microreactors can lead to a more sustainable synthesis by providing better heat and mass transfer, resulting in faster reactions, higher yields, and improved safety. rsc.org One-pot synthesis is another valuable strategy for reducing waste and reaction time. rsc.org

Advanced In Situ Analytical Techniques for Real-time Monitoring of Degradation Processes

A thorough understanding of the degradation mechanism of this compound is essential for process optimization. This requires advanced analytical techniques for real-time monitoring.

Real-time Monitoring: In situ methods are needed to track the degradation process as it happens. mdpi.com Techniques like UV-visible spectrophotometry can be used to monitor the decolorization of the dye in real-time, providing immediate feedback on the effectiveness of the treatment. rsc.orgrsc.org

Intermediate Identification: Identifying the intermediate compounds formed during degradation is crucial, as they can sometimes be more toxic than the original dye. frontiersin.org Mass spectrometry techniques, such as liquid chromatography-mass spectrometry (LC-MS), are powerful tools for identifying and quantifying these intermediates, which helps in understanding the degradation pathway.

Advanced Sensors: The development of novel sensors for the specific and sensitive detection of this compound and its breakdown products is an important research avenue. These sensors could be integrated into treatment systems for continuous process control. nih.gov

Comprehensive Life Cycle Assessment of this compound Production and Degradation

Cradle-to-Grave Analysis: An LCA provides a holistic view of the environmental footprint by quantifying resource use, energy consumption, and emissions at every stage of the product's life. mdpi.commdpi.comnih.gov This includes the environmental burdens of chemical manufacturing, industrial application, and various degradation technologies. researchgate.netresearchgate.net

Comparative Analysis: By conducting LCAs for different production and degradation methods, researchers can identify the most sustainable options. nih.govresearchgate.net For instance, an LCA could compare the environmental impact of a bio-based production route to a conventional one, or the impact of photocatalytic degradation versus a biological treatment. researchgate.net

Identifying Hotspots: LCAs can pinpoint the stages in the life cycle with the highest environmental impact, known as hotspots. mdpi.com This information is vital for guiding future research toward developing more sustainable practices and technologies. For example, if the energy consumption of a degradation process is identified as a major contributor to its environmental footprint, research can then focus on developing more energy-efficient catalysts. researchgate.net

Q & A

Basic Research Questions

Q. What experimental methodologies are recommended for characterizing the structural stability of Acid Brown 5 under varying pH conditions?

  • Methodological Answer : Use spectroscopic techniques (e.g., UV-Vis absorption spectroscopy, FTIR) to monitor structural changes in this compound across pH ranges (1–14). Pair with HPLC to quantify degradation byproducts. Control variables such as temperature and ionic strength to isolate pH effects. Replicate experiments ≥3 times to ensure reproducibility .

Q. How can researchers design experiments to assess the adsorption efficiency of this compound onto different substrates (e.g., clays, activated carbon)?

  • Methodological Answer : Conduct batch adsorption studies with controlled parameters (e.g., contact time, initial dye concentration, substrate mass). Use Langmuir and Freundlich isotherm models to analyze equilibrium data. Validate results with pseudo-first/second-order kinetic models. Include blank controls to account for substrate interference .

Q. What statistical approaches are appropriate for analyzing variability in this compound’s toxicity data across aquatic species?

  • Methodological Answer : Apply ANOVA or Kruskal-Wallis tests to compare median lethal concentrations (LC50) across species. Use post-hoc tests (e.g., Tukey’s HSD) to identify significant differences. Report confidence intervals and effect sizes to contextualize biological relevance .

Advanced Research Questions

Q. How can mechanistic studies resolve contradictions in reported photodegradation pathways of this compound under UV vs. solar irradiation?

  • Methodological Answer : Employ LC-MS/MS to identify transient intermediates and propose degradation pathways. Compare quantum yield calculations under controlled light sources. Use scavenger experiments (e.g., isopropanol for hydroxyl radicals) to validate reactive oxygen species (ROS) involvement. Cross-reference findings with computational modeling (e.g., DFT for bond dissociation energies) .

Q. What strategies mitigate confounding variables when studying this compound’s synergistic interactions with co-pollutants (e.g., heavy metals) in wastewater systems?

  • Methodological Answer : Design fractional factorial experiments to isolate interaction effects. Use multivariate regression to model synergism/antagonism. Validate with environmental samples spiked with known pollutant concentrations. Include kinetic studies to differentiate short-term vs. equilibrium interactions .

Q. How can researchers address discrepancies in this compound’s bioaccumulation potential reported in freshwater vs. marine ecosystems?

  • Methodological Answer : Conduct comparative studies using standardized test organisms (e.g., Daphnia magna for freshwater, Artemia salina for marine environments). Measure bioconcentration factors (BCFs) under identical exposure conditions. Use stable isotope labeling to track dye uptake and depuration kinetics. Perform meta-analyses of existing data to identify ecosystem-specific variables (e.g., salinity, organic matter) .

Q. What computational tools are effective for predicting this compound’s reactivity in advanced oxidation processes (AOPs)?

  • Methodological Answer : Combine molecular docking simulations to predict ROS interaction sites with kinetic Monte Carlo (kMC) models to simulate reaction networks. Validate predictions with experimental rate constants (e.g., •OH rate constants via competition kinetics). Use software like Gaussian or COMSOL for thermodynamic and transport modeling .

Methodological Best Practices

  • Data Contradiction Analysis : For conflicting results (e.g., toxicity or degradation efficiency), conduct systematic reviews using PRISMA guidelines to assess study quality. Perform sensitivity analyses to identify methodological outliers (e.g., differences in pH, temperature, or analyte purity) .
  • Reproducibility : Document all experimental parameters (e.g., equipment calibration, reagent sources) in supplementary materials. Share raw datasets via repositories like Zenodo to enable independent verification .
  • Ethical Compliance : Ensure toxicity studies adhere to OECD guidelines for chemical testing. Obtain institutional approval for vertebrate/invertebrate use, and disclose conflicts of interest in publications .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.